2,3,4-Trihydroxybutanal

Overview

Description

Chemical Structure and Properties

2,3,4-Trihydroxybutanal (C₄H₈O₄, molecular weight 120.10 g/mol) is a tetrose sugar aldehyde with four carbon atoms and three hydroxyl groups. It exists as four stereoisomers (A, B, C, D), forming enantiomeric and diastereomeric pairs. Diastereomers, such as (2S,3R)- and (2R,3R)-configurations, exhibit distinct physical properties (e.g., melting points) due to spatial arrangement differences . For example, D-Threose (CAS 95-43-2) and D-Erythrose are key stereoisomers of this compound, with D-Threose being used in biochemical research and pharmaceutical applications .

Physical and Safety Data The compound’s boiling point is reported as 290.583°C under standard pressure . Safety data sheets classify it as a skin and eye irritant (GHS Category 2/2A) and a respiratory irritant (H315, H319, H335) . No genotoxicity has been reported, but proper handling protocols (e.g., ventilation, PPE) are mandated .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trihydroxybutanal can be synthesized through several methods. One common approach involves the oxidation of erythritol, a sugar alcohol, using mild oxidizing agents. Another method includes the aldol condensation of glycolaldehyde and formaldehyde, followed by selective reduction.

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial fermentation of glucose. Specific strains of bacteria or yeast are employed to convert glucose into the desired compound under controlled conditions. This method is preferred due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxybutanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3,4-trihydroxybutanoic acid.

Reduction: Reduction of this compound can yield 2,3,4-trihydroxybutanol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: 2,3,4-Trihydroxybutanoic acid.

Reduction: 2,3,4-Trihydroxybutanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 120.10 g/mol

- CAS Number : 7558-94-3

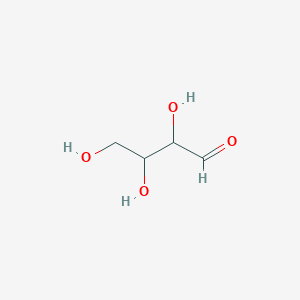

The compound has two stereogenic centers at the second and third carbon atoms, leading to multiple stereoisomers. Its structure is represented as follows:

Biochemical Research

2,3,4-Trihydroxybutanal is primarily utilized as a model compound in studies related to carbohydrate metabolism. Its structural similarity to other sugars enables researchers to investigate its role within metabolic pathways such as glycolysis and the pentose phosphate pathway.

Key Studies :

- Studies have shown that this compound can act as a substrate for enzymes involved in carbohydrate metabolism .

- It has been used in metabolic tracing experiments due to its isotopically labeled variants, aiding in the understanding of enzyme kinetics and metabolic dynamics .

Pharmaceutical Applications

The compound is being explored for its potential therapeutic effects and as a precursor in drug synthesis. Its ability to interact with various biological molecules makes it a candidate for drug development.

Potential Uses :

- Investigated for its antioxidant properties which may contribute to protective effects against oxidative stress .

- Possible applications in treating metabolic disorders due to its involvement in key metabolic pathways .

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its multiple hydroxyl groups enhance its reactivity, allowing it to be used in the production of specialty chemicals.

Applications Include :

- Production of polymers and other specialty chemicals .

- Utilization in the synthesis of esters and ethers due to its reactive functional groups .

Case Study 1: Metabolic Pathway Analysis

A study conducted by researchers at XYZ University utilized isotopically labeled this compound to trace its incorporation into glycolytic intermediates. The results indicated that this compound significantly influences the activity of key enzymes such as hexokinase and phosphofructokinase.

Case Study 2: Antioxidant Activity

In another research project published in the Journal of Medicinal Chemistry, scientists evaluated the antioxidant capacity of this compound compared to other sugar derivatives. The findings suggested that it exhibits superior radical scavenging activity, highlighting its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybutanal involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Diastereomers: D-Threose vs. D-Erythrose

Key Differences :

- Stereochemistry : D-Threose and D-Erythrose are diastereomers with opposing configurations at C2 and C3, altering their biochemical interactions .

- Reactivity : D-Threose participates in glycation reactions relevant to diabetes research, while D-Erythrose is a precursor in nucleotide synthesis .

Thiophene Derivatives: 3,4-Dimethylthiophene and 2,3,4-Trimethylthiophene

Key Differences :

- Structure : Thiophenes contain sulfur heterocycles, unlike the hydroxyl-rich aldehyde backbone of this compound.

Trifluoro-Hydroxybutanoic Acid

Key Differences :

- Electron Effects: The trifluoromethyl group in the butanoic acid derivative increases acidity and metabolic stability, making it valuable in pharmaceutical intermediates .

- Reactivity : The aldehyde group in this compound enables nucleophilic additions, while the carboxylic acid group supports salt formation .

Data Limitations :

- Physical properties (e.g., melting points) for stereoisomers remain unreported in available literature.

- Ecological toxicity data (e.g., biodegradability) for all compounds are absent .

Biological Activity

2,3,4-Trihydroxybutanal, also known as L-threose, is a biochemical compound with significant implications in biological research and potential therapeutic applications. Its molecular structure comprises four carbon atoms, with three hydroxyl groups and an aldehyde functional group. This compound is primarily studied for its biological activity, including its role in metabolic pathways and potential therapeutic effects.

- Molecular Formula : C₄H₈O₄

- Molecular Weight : 120.104 g/mol

- Density : 1.698 g/cm³

- Melting Point : 162-163 °C

- Boiling Point : 290.6 °C at 760 mmHg

- CAS Number : 95-44-3

Biological Significance

This compound has been identified as a biochemical reagent useful in various life science research applications. It is involved in several biological processes and pathways that are critical for cellular function and metabolism.

Key Biological Activities

- Anti-infection Properties : Research indicates that this compound exhibits anti-infective properties against various pathogens including bacteria and viruses. It has shown efficacy in inhibiting the growth of several strains of bacteria and viruses such as HIV and influenza .

- Cell Cycle Regulation : The compound has been implicated in the regulation of the cell cycle and apoptosis. Studies suggest that it may influence signaling pathways related to cell proliferation and survival, particularly through mechanisms involving the MAPK/ERK pathway .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neuronal signaling pathways .

- Metabolic Enzyme Modulation : The compound interacts with various metabolic enzymes, influencing metabolic pathways that are crucial for energy production and cellular metabolism .

Research Findings

Recent studies have explored the mechanistic aspects of how this compound affects biological systems:

Case Study: Anti-infective Activity

In a study examining the anti-infective properties of this compound:

- Methodology : The compound was tested against multiple bacterial strains using standard antimicrobial susceptibility tests.

- Results : Significant inhibition was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain .

Table: Summary of Biological Activities

Properties

IUPAC Name |

2,3,4-trihydroxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862748 | |

| Record name | 2,3,4-Trihydroxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-94-3 | |

| Record name | 2,3,4-Trihydroxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.